An In-depth Technical Guide to the Physicochemical Properties of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine and fluorinated motifs into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] Concurrently, the use of rigid, three-dimensional structures like the cyclobutane ring has gained significant traction as a means to explore novel chemical space and as effective bioisosteres for more traditional moieties like phenyl rings.[3]
(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid emerges at the confluence of these two powerful strategies. This molecule offers a compelling combination of a conformationally constrained cyclobutane core and the electron-withdrawing difluoromethyl group. Understanding the fundamental physicochemical properties of this building block is paramount for researchers and drug development professionals seeking to leverage its potential in creating the next generation of therapeutics. This guide provides a comprehensive overview of these properties, grounded in both theoretical predictions and experimental evidence, and offers detailed protocols for their determination.
Chemical Identity and Structure
The precise stereochemistry of this compound is critical to its utility. The (1r,3r) designation specifies the trans isomer, where the carboxylic acid and difluoromethyl groups reside on opposite faces of the cyclobutane ring.
Caption: Chemical structure of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₈F₂O₂ | [4] |
| Molecular Weight | 150.12 g/mol | [4] |
| CAS Number | 1773508-02-3 | |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not experimentally determined | N/A |
| Boiling Point | Not experimentally determined | N/A |
| pKa | Estimated to be < 4.8 | Inferred from related fluoroalkyl carboxylic acids[1][2] |
| LogP (calculated) | 0.97 - 1.4 | , [4][5] |
| Aqueous Solubility | Not experimentally determined | N/A |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid cyclobutane ring and diastereotopic protons. Key expected signals include:
-
-COOH Proton: A broad singlet appearing significantly downfield, typically around 12 ppm, due to the acidic nature of the proton. Its chemical shift can be concentration-dependent.
-
-CHF₂ Proton: A triplet of doublets, arising from coupling to the two fluorine atoms and the adjacent methine proton on the cyclobutane ring.
-
Cyclobutane Protons: A series of complex multiplets in the aliphatic region (approximately 2.0-3.5 ppm). The protons on the carbons bearing the substituents will be further downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Carboxyl Carbon (-COOH): A signal in the range of 170-180 ppm.
-
Difluoromethyl Carbon (-CHF₂): A triplet due to one-bond coupling with the two fluorine atoms.
-
Cyclobutane Carbons: Signals in the aliphatic region, with the carbons attached to the electron-withdrawing substituents shifted downfield.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For the -CHF₂ group, a doublet is expected due to coupling with the geminal proton.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for the functional groups present:
-
O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ for the carbonyl group.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.
Chemical Stability
While specific stability data for (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid is not extensively documented, studies on analogous trifluoromethyl cyclobutanes have demonstrated good chemical stability.[2][6] These related compounds show no decomposition after treatment with 1 M hydrochloric acid or 1 M sodium hydroxide at room temperature for 24 hours, and are stable upon storage at room temperature for several months.[2][6] It is reasonable to infer that the difluoromethyl analog possesses similar stability under standard laboratory conditions.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, field-proven methodologies for determining the key physicochemical properties of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa, a measure of the acidity of a compound, is a critical parameter in drug development as it influences solubility, absorption, and receptor binding. Potentiometric titration is the gold-standard method for its determination.[7][8]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) in deionized water.
-
Accurately weigh approximately 15-20 mg of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.
-
Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol may be used.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Place the dissolved sample in a beaker with a magnetic stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the value along with the total volume of NaOH added.
-
Continue the titration until the pH has passed the equivalence point and begins to plateau.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa of the compound is equal to the pH of the solution at the half-equivalence point.
-
Determination of Lipophilicity (LogP) by the Shake-Flask Method
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.
Caption: Workflow for LogP determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This ensures that the volumes of the two phases do not change during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).
-
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer.
-
Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.
-
Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to ensure that equilibrium is reached.
-
Centrifuge the tube to achieve a clean separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
A calibration curve should be prepared for the compound in each phase to ensure accurate quantification.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and the formulation of parenteral dosage forms. A common method for determining thermodynamic solubility is the shake-flask method followed by quantification.
Caption: Workflow for aqueous solubility determination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Add an excess amount of solid (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid to a vial containing a known volume of the desired aqueous buffer (e.g., deionized water or phosphate buffer at a specific pH). The presence of undissolved solid is essential to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the solid material.
-
Filter the sample through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) or centrifuge at high speed to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
The measured concentration of the saturated solution represents the aqueous solubility of the compound under the experimental conditions.
-
Applications in Drug Discovery
The unique structural and electronic features of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid make it a valuable building block in drug discovery programs.[1][3] Its incorporation into lead compounds can offer several advantages:
-
Metabolic Stability: The difluoromethyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.[9]
-
Modulation of Acidity: The electron-withdrawing nature of the difluoromethyl group increases the acidity of the carboxylic acid, which can be fine-tuned to optimize interactions with the target protein.[1]
-
Improved Physicochemical Properties: As a bioisostere for a phenyl ring, the cyclobutane core can lead to reduced lipophilicity and improved solubility, which are often desirable in drug candidates.[3]
-
Novel Chemical Space: The rigid, three-dimensional nature of the cyclobutane scaffold allows for precise positioning of substituents to explore interactions within a binding pocket that may not be accessible with more flexible linkers.[3]
This building block has been utilized in the synthesis of inhibitors for various therapeutic targets, including kinases and proteases.[10]
Conclusion
(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid is a sophisticated building block that offers significant potential for the development of novel therapeutics. Its well-defined stereochemistry, coupled with the modulating effects of the difluoromethyl group, provides medicinal chemists with a powerful tool to enhance the properties of drug candidates. A thorough understanding and experimental determination of its physicochemical properties, as outlined in this guide, are essential for its successful application in drug discovery and development.
References
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-13. [Link]
-
Demchuk, O. P., Hryshchuk, O. V., Vashchenko, B. V., Trofymchuk, S. A., Melnykov, K. P., Skreminskiy, A., ... & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]
-
Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]
-
Song, Z. J., Qi, J., Emmert, M. H., Wang, J., Yang, X., & Xiao, D. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 82-88. [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]
-
Gagnon, D., & Reeve, J. R. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
OUCI. (n.d.). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)cyclobutane-1-carboxylic acid. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
-
Demchuk, O. P., & Grygorenko, O. O. (2026). α-Fluoroalkyl-substituted cyclopentane building blocks for drug discovery. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]
-
PubChemLite. (n.d.). 3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid (C6H7F3O2). [Link]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 3-(Difluoromethyl)cyclobutane-1-carboxylic acid | C6H8F2O2 | CID 84716404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid [ouci.dntb.gov.ua]
